molecular formula C11H8ClNO3 B13318021 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid

Katalognummer: B13318021
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: LRLSIRIBVBTFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2-hydroxyquinoline.

    Acetylation: The 6-chloro-2-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Hydrolysis: The acetylated product is then hydrolyzed using a strong acid like hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyquinoline: A parent compound with similar biological activities.

    4-Hydroxyquinoline: Another derivative with antimicrobial properties.

    Quinoline-2,4-dione: A compound formed through the oxidation of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid.

Uniqueness

This compound is unique due to the presence of the chloro and hydroxy groups on the quinoline ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H8ClNO3

Molekulargewicht

237.64 g/mol

IUPAC-Name

2-(6-chloro-2-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C11H8ClNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15)

InChI-Schlüssel

LRLSIRIBVBTFSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.